REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:7][CH:6]=[C:5]([N+:14]([O-])=O)[C:3]=1[NH2:4]>C(O)C.[Ni]>[F:1][C:2]1[C:8]([N:9]2[CH2:13][CH2:12][CH2:11][CH2:10]2)=[CH:7][CH:6]=[C:5]([NH2:14])[C:3]=1[NH2:4]
|
Name
|
2-fluoro-6-nitro-3-pyrrolidin-1-ylaniline
|
Quantity
|
285 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(N)C(=CC=C1N1CCCC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
100 mg
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred under a hydrogen atmosphere (1 atm) at rt overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was purged of hydrogen
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of Celite®
|
Type
|
WASH
|
Details
|
to rinse
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=CC=C1N1CCCC1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 43 mg | |
YIELD: PERCENTYIELD | 17% | |
YIELD: CALCULATEDPERCENTYIELD | 17.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |